Cas no 392290-67-4 (3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide)
![3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide structure](https://ja.kuujia.com/scimg/cas/392290-67-4x500.png)
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide 化学的及び物理的性質
名前と識別子
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- 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
- Butanamide, 3-methyl-N-[5-[[2-oxo-2-(phenylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]-
- N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- 3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide
- Oprea1_289152
- SR-01000005915-1
- 392290-67-4
- F0417-0010
- SR-01000005915
- AKOS024576534
-
- インチ: 1S/C15H18N4O2S2/c1-10(2)8-12(20)17-14-18-19-15(23-14)22-9-13(21)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H,17,18,20)
- InChIKey: FDSUUQZVQCTQPP-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(=O)NC2=CC=CC=C2)S1)(=O)CC(C)C
計算された属性
- せいみつぶんしりょう: 350.08711818g/mol
- どういたいしつりょう: 350.08711818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 138Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.25±0.50(Predicted)
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0010-20μmol |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-10μmol |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-2mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-3mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-40mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-50mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-15mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-20mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-25mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0417-0010-1mg |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide |
392290-67-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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8. Back matter
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S. Ahmed Chem. Commun., 2009, 6421-6423
3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamideに関する追加情報
Introduction to 3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide (CAS No. 392290-67-4)
3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 392290-67-4, belongs to a class of molecules known for their potential applications in drug development and medicinal chemistry. The intricate architecture of this molecule, featuring a thiadiazole core and various functional groups, makes it a subject of intense study for researchers exploring novel therapeutic agents.
The chemical structure of 3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is characterized by its complex arrangement of atoms and bonds. The presence of a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, contributes to its reactivity and biological activity. This ring system is flanked by various substituents that enhance its pharmacological properties. Specifically, the phenylcarbamoyl and methyl groups introduce additional functionality that can interact with biological targets, making this compound a promising candidate for further investigation.
In recent years, there has been growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in 3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide suggests that it may possess similar therapeutic benefits. Current research is focused on understanding how the structural features of this molecule influence its interaction with biological systems and how these interactions can be optimized for therapeutic applications.
The synthesis of 3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the thiadiazole core, followed by functionalization with the appropriate substituents. Advanced synthetic techniques are employed to ensure high yield and purity. Researchers are continually exploring new methodologies to improve the efficiency of these synthetic routes, which is crucial for large-scale production and further development.
The pharmacological evaluation of 3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide has been a focal point in recent studies. In vitro assays have shown that this compound exhibits promising activity against various disease-causing agents. For instance, preliminary data suggest that it may inhibit the growth of certain cancer cell lines by interfering with critical cellular pathways. Additionally, its antimicrobial properties have been explored in detail, with findings indicating potential efficacy against resistant strains of bacteria.
The mechanism of action for 3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is still under investigation. However, early studies suggest that it may exert its effects by binding to specific target proteins or enzymes involved in disease progression. Understanding these interactions at a molecular level is essential for optimizing the compound's therapeutic potential. Advanced computational methods are being used to model these interactions and predict how modifications to the molecule's structure could enhance its efficacy.
The development of novel drug candidates like 3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide relies heavily on collaboration between synthetic chemists and biologists. This interdisciplinary approach allows researchers to leverage expertise from different fields to accelerate the discovery and optimization process. By combining synthetic innovation with rigorous biological testing, scientists can identify promising candidates for further development and eventual clinical use.
The future prospects for 3-methyl-N-(5-{[(phenylcarbamoylmethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide are exciting given its unique properties and potential therapeutic applications. Ongoing research aims to elucidate its mechanism of action in greater detail and explore new synthetic strategies for improving its efficacy and selectivity. As our understanding of biological systems continues to grow, compounds like this one hold promise for addressing some of the most challenging diseases faced by humanity.
392290-67-4 (3-methyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide) 関連製品
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